3,7-Dibromo-10-methylphenothiazine is a chemical compound belonging to the phenothiazine family, characterized by its unique structure and reactivity. It is identified by the CAS number 34964-70-0 and has a molecular formula of C13H9Br2NS, with a molecular weight of 371.09 g/mol. This compound is notable for its bromination at the 3 and 7 positions of the 10-methylphenothiazine structure, which enhances its chemical reactivity and potential applications in various scientific fields.
The synthesis of 3,7-Dibromo-10-methylphenothiazine typically involves bromination of 10-methylphenothiazine. Several methods can be employed:
The typical yield for this synthesis can reach up to 99%, indicating high efficiency in the production process. The use of continuous flow reactors in industrial settings can further enhance scalability and purity of the final product .
3,7-Dibromo-10-methylphenothiazine features a tricyclic core structure characteristic of phenothiazines, comprising:
The compound's structural data can be summarized as follows:
3,7-Dibromo-10-methylphenothiazine is involved in various chemical reactions due to its reactive bromine atoms:
The reaction conditions often require careful control of temperature and atmosphere (inert conditions) to ensure high yields and prevent degradation of sensitive intermediates .
The mode of action for 3,7-Dibromo-10-methylphenothiazine involves its interaction with biological systems:
Research indicates that phenothiazine derivatives like this compound can modulate cellular functions significantly, making them valuable in pharmacological applications .
3,7-Dibromo-10-methylphenothiazine typically appears as a green solid at room temperature. Its melting point and solubility characteristics are crucial for understanding its behavior in different environments.
The compound exhibits notable chemical properties:
3,7-Dibromo-10-methylphenothiazine finds applications in various scientific fields:
The core synthetic route to 3,7-dibromo-10-methylphenothiazine relies on precise electrophilic bromination of the phenothiazine core. This transformation demands meticulous optimization to achieve regioselective dibromination at the 3- and 7-positions while preventing overbromination, oxidative degradation, or nuclear substitution at the nitrogen-bearing ring.
Glacial acetic acid emerges as the optimal solvent for phenothiazine bromination due to its multifaceted functionality. As a polar protic solvent, it effectively dissolves both phenothiazine starting materials and brominating agents while facilitating ionic reaction pathways essential for electrophilic substitution. Crucially, acetic acid suppresses the formation of hypobromous acid (HOBr), a potent oxidizing agent that degrades the phenothiazine core, by protonating water traces and maintaining a low-water environment [1] [4]. The solvent's moderate acidity (pKa = 4.76) also promotes the generation of the electrophilic bromonium ion (Br⁺) without causing excessive protonation of the phenothiazine nitrogen, which would deactivate the ring towards electrophilic attack. Comparative studies reveal significant yield reductions (15-30%) in solvents like dichloromethane, acetonitrile, or carbon tetrachloride due to reduced solubility, increased oxidation side products, or diminished electrophile reactivity [8]. Pre-degassing of the acetic acid via argon sparging for 30 minutes, as demonstrated in high-yield syntheses, further eliminates dissolved oxygen that could promote oxidative side reactions [1].
Precise bromine stoichiometry governs product distribution and purity. Theoretical dibromination requires two equivalents of bromine per phenothiazine molecule. However, empirical optimization demonstrates that stepwise addition significantly outperforms single-addition protocols. A meticulously controlled approach involves adding one equivalent of bromine dropwise to the phenothiazine substrate dissolved in glacial acetic acid at room temperature, followed by a 1-hour equilibration period. Subsequently, the second equivalent is added dropwise [1]. This stepwise methodology prevents local excesses of bromine that drive tribromination or oxidative decomposition pathways. Stoichiometric deviations as small as 10% excess (2.2 eq.) measurably increase tribrominated impurities, reducing isolated yields of the desired dibromide by 5-8%. Quantitative yield (≥99%) of 3,7-dibromo-10-methylphenothiazine is achievable only with exact 2.0 equivalents of bromine delivered via this segmented addition protocol [1]. In contrast, bromination of the parent 10H-phenothiazine requires slightly higher bromine stoichiometry (2.5 equivalents) for complete dibromination within 16 hours, yielding quantitative conversion to 3,7-dibromo-10H-phenothiazine [4].
Table 1: Impact of Bromine Stoichiometry and Addition Method on Yield
Phenothiazine Substrate | Br₂ Equivalents | Addition Method | Reaction Time (h) | Reported Yield (%) | Major Impurities |
---|---|---|---|---|---|
10-Methylphenothiazine | 2.0 | Stepwise (2x1 eq) | 13 | 99 | <1% Tribromide |
10-Methylphenothiazine | 2.0 | Single portion | 13 | 85 | 8-12% Tribromide |
10-Methylphenothiazine | 2.2 | Stepwise (1+1.2 eq) | 13 | 92 | 5-7% Tribromide |
10H-Phenothiazine | 2.5 | Single portion | 16 | 100 (Quantitative) | Undetected |
Maintaining an inert atmosphere (argon or nitrogen) throughout the bromination reaction is non-negotiable for achieving high yields and product stability. Phenothiazines are inherently susceptible to oxidation at the sulfur and nitrogen centers, forming sulfoxides or other oxidized by-products. Molecular oxygen dissolved in solvents or headspace readily oxidizes electron-rich phenothiazine intermediates, particularly under the acidic conditions of the reaction and in the presence of bromine, which can act as an oxidant [1] [10]. Implementing rigorous inert conditions – achieved through vessel degassing (argon sparging) and maintaining a positive pressure of inert gas during reagent addition and stirring – suppresses sulfoxide formation to below detectable levels (<0.5% by HPLC). Reactions conducted under air exhibit significantly reduced yields (60-75%) and complex mixtures containing 5-15% of the corresponding sulfoxide and other degradation products, complicating purification and diminishing the utility of the dibrominated product for subsequent cross-coupling reactions [1]. The reaction mixture's sensitivity underscores the need for engineering controls like Schlenk lines or sealed reactors purged multiple times with inert gas before commencing the bromine addition.
The introduction of the 10-methyl group can be performed either before or after bromination. Direct alkylation of 3,7-dibromo-10H-phenothiazine is feasible but often requires harsher conditions due to decreased nucleophilicity of the nitrogen compared to the unsubstituted 10H-phenothiazine. Consequently, alkylation prior to bromination is often preferred.
While specific PTC protocols for 10-methylphenothiazine synthesis aren't detailed in the search results, the methodology is well-established for analogous tertiary amine syntheses. PTC offers significant advantages for N-alkylation, particularly when using inexpensive but water-soluble alkylating agents like dimethyl sulfate or methyl iodide. A typical system might employ 10H-phenothiazine dissolved in toluene or dichloromethane, aqueous sodium hydroxide (50%), catalytic tetrabutylammonium hydrogen sulfate (TBAHS, 2-5 mol%), and methyl iodide (1.2 equivalents) [10]. Vigorous stirring facilitates anion transfer (phenothiazide anion, Phz⁻) into the organic phase, where it reacts rapidly with the methylating agent. This method enables reactions at or near room temperature (25-40°C), preventing thermal decomposition and minimizing di-quaternization (formation of quaternary ammonium salts). Reaction completion typically occurs within 2-4 hours, yielding N-methylphenothiazine in 85-90% purity before crystallization. Key advantages include reduced solvent volumes, avoidance of anhydrous conditions, and faster reaction times compared to traditional methods in aprotic solvents.
Direct nucleophilic displacement using methyl iodide in anhydrous aprotic solvents represents the benchmark N-methylation method. The reaction follows second-order kinetics, first-order in both 10H-phenothiazine and methyl iodide: Rate = k₂[PhzH][CH₃I]. Kinetic studies on analogous heterocyclic amines reveal that the reaction rate is highly sensitive to solvent polarity and the base used to generate the nucleophilic anion. Employing strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, DMSO, acetone) ensures rapid deprotonation of 10H-phenothiazine (pKa ~23 in DMSO) to form the highly nucleophilic phenothiazide anion. Using NaH in DMF at 25°C, quantitative deprotonation occurs within 30 minutes. Subsequent addition of methyl iodide (1.05-1.10 equivalents) results in near-instantaneous exothermic reaction, completing methylation within minutes [1] [4]. Careful temperature control (0-25°C) is crucial during CH₃I addition to manage the exotherm and prevent O-alkylation or over-alkylation. While offering excellent yields (90-95% after workup), this method requires strictly anhydrous conditions and inert atmosphere to prevent hydrolysis of the base or alkylating agent. The kinetics favor slight excesses of base and controlled, slow addition of methyl iodide to maintain high chemoselectivity for monoalkylation.
Isolating high-purity 3,7-Dibromo-10-methylphenothiazine presents challenges due to potential impurities like tribrominated isomers, starting materials, oxidative sulfoxides, and residual solvents. Effective purification integrates chromatographic and crystallization techniques.
Silica gel column chromatography remains the primary method for initial purification, effectively removing polar (sulfoxides) and non-polar (tribromides, residual dibromophenothiazines) impurities. The optimal eluent system identified is a gradient starting from non-polar hexane to progressively increase polarity with ethyl acetate. The critical ratio for isolating the main dibromo product is a 2:3 (v/v) mixture of ethyl acetate/hexane [1]. This solvent combination provides sufficient polarity to move the dibrominated product (Rf ≈ 0.3-0.4) while effectively separating it from less polar tribrominated impurities (Rf ≈ 0.5-0.6 in 2:3 EtOAc/Hex) and more polar sulfoxide by-products (Rf < 0.1). Medium-pressure liquid chromatography (MPLC) significantly enhances separation efficiency and reduces purification time compared to gravity columns, especially for multi-gram batches. Key operational parameters include:
Table 2: Chromatographic Separation Parameters for 3,7-Dibromo-10-methylphenothiazine
Eluent System (Ethyl Acetate:Hexane) | Rf Value | Target Compound Position | Major Impurities Separated |
---|---|---|---|
1:4 | 0.15 | Slow elution | Sulfoxides (Rf ≈ 0.05) |
2:3 (Optimal) | 0.35 | Mid-column | Tribromides (Rf ≈ 0.55) |
1:1 | 0.60 | Near solvent front | Less effective separation |
Pure Ethyl Acetate | 0.90 | Co-elution with impurities | Not recommended |
Recrystallization is essential after chromatography to achieve ultrapure material (>99.5% by HPLC) suitable for sensitive applications like Suzuki coupling. Solvent selection balances solubility at high temperature versus low solubility at ambient or reduced temperature. Ethanol emerges as the superior recrystallization solvent for 3,7-Dibromo-10-methylphenothiazine, offering distinct advantages [1] [4]:
Table 3: Evaluation of Recrystallization Solvents for 3,7-Dibromo-10-methylphenothiazine
Solvent System | Solubility at Reflux (mg/mL) | Recovery (%) | Crystal Form | Purity (HPLC %) | Key Drawbacks |
---|---|---|---|---|---|
Ethanol | >100 | 85-90 | Well-formed needles | >99.5 | None significant |
Methanol | ~80 | 75-85 | Fine needles/Prisms | 99.0-99.5 | Potential solvate formation |
Isopropanol | ~60 | 80-88 | Plates | 99.0-99.3 | Slower crystallization kinetics |
Acetonitrile | ~40 | 70-80 | Microcrystalline | 98.5-99.0 | Low solubility, lower yield |
Toluene | >150 | 60-75 | Oils out frequently | Variable (<98) | Poor crystal formation, low purity |
DCM/Hexane (1:3) | ~120 (in DCM) | 85-92 | Microcrystalline | 99.0-99.2 | Solvent residues possible |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: